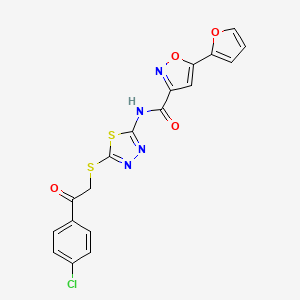

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-chlorophenyl ketone moiety and an isoxazole-carboxamide group bearing a furan-2-yl substituent. The compound’s synthesis typically involves multi-step reactions, including oxime formation, cyclization, and carboxamide coupling, as observed in analogous heterocyclic systems .

Properties

IUPAC Name |

N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O4S2/c19-11-5-3-10(4-6-11)13(24)9-28-18-22-21-17(29-18)20-16(25)12-8-15(27-23-12)14-2-1-7-26-14/h1-8H,9H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNOIWHKLHSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable nucleophile.

Formation of the Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the 1,3,4-thiadiazole core with 4a but differs in substituents, replacing methylthio with a 4-chlorophenyl ketone-thioether group. This substitution likely enhances steric bulk and electronic effects, influencing binding affinity in biological targets.

- Compared to 4g , which integrates a benzothiazole-thiazolidinone system, the target compound’s isoxazole-carboxamide and furan groups may improve metabolic stability and π-π stacking interactions.

- The furan-2-yl moiety in the target compound is structurally analogous to the methylthiophene in 45p , but furan’s oxygen atom introduces distinct hydrogen-bonding capabilities.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Observations :

- The furan-isoxazole-carboxamide system may synergize with the thiadiazole core to enhance binding to enzymatic pockets, as inferred from COX-2 inhibition predictions.

Biological Activity

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a thiadiazole ring with an isoxazole moiety and a furan substituent. Its molecular formula is , and it has a molecular weight of 420.9 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity by enhancing lipophilicity and potentially improving cellular uptake.

Target Pathways

The compound has been shown to exhibit significant activity against Mycobacterium tuberculosis cell lines, suggesting its potential as an antitubercular agent. The specific biochemical pathways affected by this compound are still under investigation but are likely to involve interference with essential metabolic processes in mycobacteria .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). For instance, one study reported an IC50 value of 10.10 µg/mL for MCF-7 cells, indicating moderate cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents significantly influenced the potency of these compounds.

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide and its derivatives against different cancer cell lines:

Comparative Studies

When compared to similar compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole , the unique combination of thiadiazole and furan rings in this compound offers distinct chemical reactivity and biological activity. While other derivatives may share structural features, the presence of both rings enhances its potential as a therapeutic agent .

Case Studies

A recent study highlighted the effectiveness of thiadiazole derivatives in inducing apoptosis in cancer cells without causing significant toxicity to normal cells. The mechanism involved mitochondrial membrane potential disruption and DNA fragmentation, leading to programmed cell death . Such findings underscore the therapeutic potential of these compounds in oncology.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential coupling of the 4-chlorophenyl-oxoethylthio and furyl-isoxazole-carboxamide moieties. Key steps include nucleophilic substitution for thioether bond formation and amide coupling using reagents like EDC/HOBt. Optimization focuses on solvent choice (e.g., acetonitrile or DMF for cyclization), temperature control (reflux for 1–3 minutes in some thiadiazole syntheses ), and catalysts (e.g., triethylamine for deprotonation). Yield improvement often requires iterative adjustments of molar ratios and reaction times .

Advanced: How can Design of Experiments (DoE) methodologies address contradictions in synthetic yield data?

Contradictions in yield data may arise from unaccounted variables like trace moisture or impurity profiles. A DoE approach, such as factorial design, can systematically evaluate interactions between variables (e.g., temperature, solvent polarity, and reagent stoichiometry). For example, a central composite design could optimize cyclization efficiency by balancing reaction time and iodine concentration in thiadiazole formation . Statistical modeling (e.g., response surface methodology) helps identify critical parameters and resolve discrepancies in reported yields.

Basic: Which spectroscopic techniques are essential for structural validation?

1H/13C NMR confirms proton environments and carbon frameworks, particularly distinguishing isoxazole (δ 6.5–8.5 ppm) and thiadiazole (δ 7.0–8.0 ppm) ring systems. IR spectroscopy verifies amide C=O stretches (~1650–1700 cm⁻¹) and thioether bonds (~600–700 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion validation, while HPLC (>95% purity) ensures product homogeneity .

Advanced: How can advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve ambiguities in regiochemistry?

In cases where substituent positions on the thiadiazole or isoxazole rings are ambiguous, 2D-COSY identifies through-space couplings, while HSQC correlates 1H-13C bonds to assign quaternary carbons. For example, NOESY can confirm spatial proximity between the furan oxygen and thiadiazole sulfur, resolving potential isomerism .

Basic: What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

- Antimicrobial : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are critical .

Advanced: How can computational modeling predict SAR for target-specific activity?

Molecular docking (AutoDock, Schrödinger) identifies binding poses in target proteins (e.g., EGFR kinase). QSAR models quantify contributions of substituents like the 4-chlorophenyl group (electron-withdrawing) to bioactivity. MD simulations assess stability of ligand-protein complexes, guiding derivatization (e.g., substituting furan with thiophene for enhanced π-π stacking) .

Advanced: What strategies mitigate poor aqueous solubility during bioassays?

Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes, PEGylation) improve solubility. Hydrotropic agents (e.g., sodium lauryl sulfate) or pH adjustment (amide deprotonation at pH >10) can also be employed. Solubility parameters (Hansen, Hildebrand) guide solvent selection .

Advanced: How are mechanistic studies designed to elucidate metabolic pathways?

Stable isotope labeling (e.g., 13C-furan) tracks metabolic fate in hepatocyte incubations. LC-MS/MS identifies Phase I/II metabolites (e.g., hydroxylation, glucuronidation). CYP450 inhibition assays (fluorogenic substrates) pinpoint enzymes involved. Comparative studies with structural analogs (e.g., replacing thiadiazole with triazole) reveal metabolic liabilities .

Basic: What are common pitfalls in purity analysis, and how are they addressed?

HPLC tailing may indicate residual metal ions; chelating agents (EDTA) in mobile phases mitigate this. Co-eluting impurities require gradient optimization (e.g., 5–95% acetonitrile in 20 minutes). LC-MS confirms ambiguous peaks by comparing experimental/theoretical m/z .

Advanced: How is reaction scalability balanced with green chemistry principles?

Flow chemistry (e.g., continuous thiadiazole cyclization) reduces waste and improves heat transfer. Solvent substitution (e.g., cyclopentyl methyl ether instead of DMF) and catalytic recycling (e.g., immobilized iodine for cyclization) enhance sustainability. Lifecycle assessment (LCA) tools quantify environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.